![molecular formula C13H18O2Si B14425040 Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate CAS No. 82654-01-1](/img/structure/B14425040.png)
Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate is an organosilicon compound that features a silyl group attached to a butenoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate typically involves the reaction of a silyl chloride with an appropriate ester under controlled conditions. One common method is the hydrosilylation of an alkyne with a silyl chloride in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate involves the interaction of the silyl group with various molecular targets. The silyl group can act as a protecting group for sensitive functional groups during chemical reactions. Additionally, the ester group can participate in esterification and transesterification reactions, making the compound versatile in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[dimethyl(phenyl)silyl]propanoate
- Methyl 2-[dimethyl(phenyl)silyl]butanoate
- Methyl 2-[dimethyl(phenyl)silyl]pent-3-enoate
Uniqueness
Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate is unique due to the presence of both a silyl group and a butenoate ester, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
82654-01-1 |
|---|---|
Formule moléculaire |
C13H18O2Si |
Poids moléculaire |
234.37 g/mol |
Nom IUPAC |
methyl 2-[dimethyl(phenyl)silyl]but-3-enoate |
InChI |
InChI=1S/C13H18O2Si/c1-5-12(13(14)15-2)16(3,4)11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3 |
Clé InChI |
MBAHQZSGXZJGHL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C=C)[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



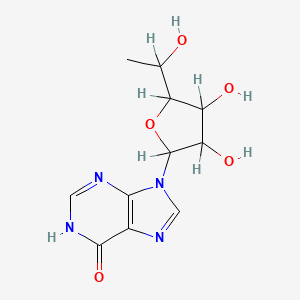
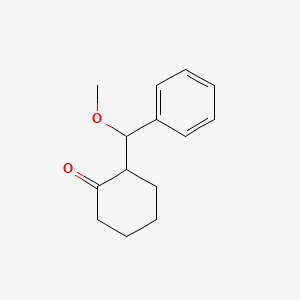
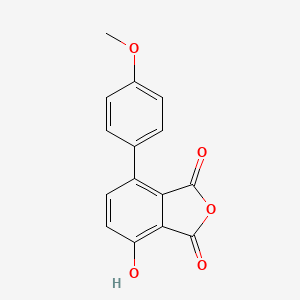

![3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile](/img/structure/B14424988.png)
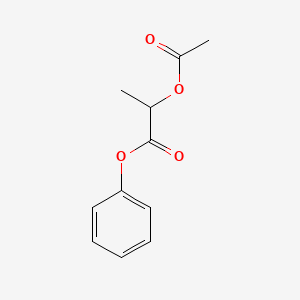

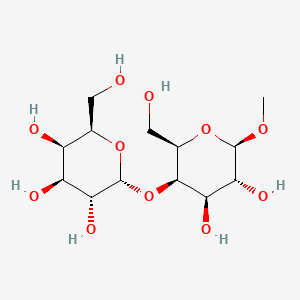
![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one](/img/structure/B14425003.png)
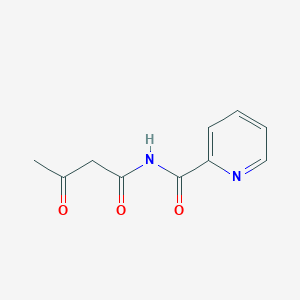
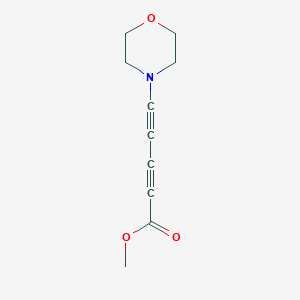
![3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline](/img/structure/B14425014.png)

